molecular formula C24H29N3 B6020548 N-methyl-N-(2-phenylethyl)-1-(5-quinolinylmethyl)-3-piperidinamine

N-methyl-N-(2-phenylethyl)-1-(5-quinolinylmethyl)-3-piperidinamine

Cat. No. B6020548
M. Wt: 359.5 g/mol
InChI Key: GSVHNTOXMRMBFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-(2-phenylethyl)-1-(5-quinolinylmethyl)-3-piperidinamine, also known as MQPA, is a synthetic compound that is widely used in scientific research for its unique properties. MQPA is a piperidine derivative and belongs to the class of compounds known as quinolinylmethylamines. Its chemical formula is C26H30N2 and its molecular weight is 374.53 g/mol.

Mechanism of Action

The mechanism of action of N-methyl-N-(2-phenylethyl)-1-(5-quinolinylmethyl)-3-piperidinamine is not fully understood, but it is thought to involve the inhibition of various enzymes and receptors in the body. This compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This compound has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects on the body. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been shown to reduce inflammation in the brain by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-methyl-N-(2-phenylethyl)-1-(5-quinolinylmethyl)-3-piperidinamine in lab experiments is its potent activity against cancer cells and neurodegenerative diseases. Another advantage is its relatively simple synthesis method, which makes it easy to produce in large quantities. However, one limitation of using this compound is its potential toxicity, which can vary depending on the dose and duration of treatment.

Future Directions

There are many potential future directions for research on N-methyl-N-(2-phenylethyl)-1-(5-quinolinylmethyl)-3-piperidinamine. One area of interest is its use in combination with other drugs to treat cancer and neurodegenerative diseases. Another area of interest is its potential use as a diagnostic tool for detecting cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

N-methyl-N-(2-phenylethyl)-1-(5-quinolinylmethyl)-3-piperidinamine can be synthesized using a variety of methods, including the Mannich reaction, reductive amination, and the Gabriel synthesis. The most commonly used method for synthesizing this compound is the Mannich reaction, which involves the reaction of N-methylpiperidine, benzophenone, and formaldehyde in the presence of a strong base. The resulting product is then reacted with 8-hydroxyquinoline to form this compound.

Scientific Research Applications

N-methyl-N-(2-phenylethyl)-1-(5-quinolinylmethyl)-3-piperidinamine has been extensively studied for its potential use in treating a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to have potent antitumor activity, inhibiting the growth of tumor cells in vitro and in vivo. This compound has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and reducing inflammation in the brain.

properties

IUPAC Name

N-methyl-N-(2-phenylethyl)-1-(quinolin-5-ylmethyl)piperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3/c1-26(17-14-20-8-3-2-4-9-20)22-11-7-16-27(19-22)18-21-10-5-13-24-23(21)12-6-15-25-24/h2-6,8-10,12-13,15,22H,7,11,14,16-19H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSVHNTOXMRMBFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=C1)C2CCCN(C2)CC3=C4C=CC=NC4=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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